molecular formula C19H14F3NO B2927778 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline CAS No. 340018-76-0

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline

Cat. No.: B2927778
CAS No.: 340018-76-0
M. Wt: 329.322
InChI Key: GVGAERRTKFYAQM-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline ( 340018-76-0 ) is an aromatic amine with the molecular formula C19H14F3NO and a molecular weight of 329.32 . This compound features a unique structural motif where an aniline ring is functionalized with a trifluoromethyl group and is connected to a biphenyl system via an ether linkage at the ortho position . This specific architecture, particularly the ortho-substituted biphenoxy group, is significant in medicinal chemistry and materials science for inducing molecular rigidity and influencing intermolecular interactions. The primary value of this aniline derivative lies in its role as a key synthetic intermediate or building block for the development of more complex molecules . Its structure, incorporating both an electron-withdrawing trifluoromethyl group and a bulky biphenyl group, makes it a valuable precursor in the synthesis of functional organic materials, such as ligands for metal-organic frameworks (MOFs) or components for organic electronic devices. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in agrochemical and pharmaceutical agents . The free amine group allows for further functionalization through diazotization, amide coupling, or condensation reactions, enabling the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a controlled laboratory environment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAERRTKFYAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-bromobiphenyl with sodium phenoxide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be accomplished using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Amination: The final step involves the introduction of the aniline moiety through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with aniline under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C₁₉H₁₄F₃NO . It has a molecular weight of 329.3219909667969 . The compound is identified by the CAS number 340018-76-0 and the MDL number MFCD01117602 . It is supplied by Matrix Scientific .

Hazard Information

This chemical is labeled as an irritant .

Potential Applications

While specific applications of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline are not detailed in the provided search results, the search results do point to applications of related compounds.

Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease
Research has been done on non-covalent inhibitors of SARS-CoV-2 papain-like protease (PLpro) for treating acute infection of SARS-CoV-2 . Compound 10 exhibited strong antiviral effects and significant lung accumulation and was effective in a mouse model of SARS-CoV-2 infection, as well as against several SARS-CoV-2 variants .

Quinazoline Derivatives
Quinazoline derivatives have been researched for potential bioactive scaffolds in medicinal chemistry . Some potential applications include:

  • Anti-tubercular activity
  • Anti-oxidant activity
  • Anti-convulsant
  • Anti-inflammatory agents
  • Sirtuin modulating agents
  • Antidiabetic agents

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Applications/Notes
2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline C₁₈H₁₄ClNO 295.76 -Cl (5), biphenyl-2-yloxy (2) 946727-75-9 Intermediate in drug synthesis; higher reactivity due to Cl vs. -CF₃
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 -OCH₂CH₃ (4-phenoxy), -CF₃ (5) 565166-66-7 Solubility in chloroform/methanol; used in organic electronics
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline C₁₄H₁₂F₃NO₂ 283.24 -OCH₃ (3-phenoxy), -CF₃ (5) 728907-96-8 Research chemical; slight solubility in DMSO
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO 281.27 -CH₃ (2,3-phenoxy), -CF₃ (5) 946728-02-5 Agrochemical applications; no safety data available
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.27 -OCH₃ (2), -CH₃ (4-phenoxy), -CF₃ (5) N/A Irritant; TSCA-unlisted; used in material science

Key Comparative Insights

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -Cl analog (CAS 946727-75-9), which may enhance bioavailability in drug candidates .
  • Biphenyl vs.

Solubility and Stability

  • Metabolic Stability: The -CF₃ group enhances resistance to oxidative degradation compared to -OCH₃ or -Cl substituents, as seen in fluorinated agrochemicals (e.g., ) .

Biological Activity

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline, a compound characterized by its unique structural features including a biphenyl group, an aniline moiety, and a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₉H₁₄F₃NO
  • Molecular Weight : 329.32 g/mol
  • CAS Number : 340018-76-0
  • MDL Number : MFCD01117602

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to effectively penetrate biological membranes. This compound can modulate the activity of various enzymes and receptors, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could result in altered cellular processes and apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results:

  • Cell Line Testing : The compound exhibited significant cytotoxicity against multiple cancer cell lines. For instance, in assays conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, IC50 values were reported at approximately 2.09 μM and 2.08 μM respectively .
Cell LineIC50 (μM)
MCF-72.09
HepG22.08

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It demonstrated effectiveness against various bacterial strains, indicating potential as a new antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted that modifications in the trifluoromethyl position significantly influenced anticancer efficacy. The study found that derivatives with enhanced lipophilicity showed improved activity against cancer cell lines .

Study 2: Enzyme Inhibition

Research indicated that the compound acts as an inhibitor for specific kinases involved in cancer progression. For example, it was noted that modifications to the biphenyl moiety could enhance binding affinity to target kinases such as EGFR, with some derivatives showing IC50 values as low as 10 nM .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NamePosition of TrifluoromethylAnticancer Activity (IC50)
2-([1,1'-Biphenyl]-2-yloxy)-4-(trifluoromethyl)-aniline4TBD
2-([1,1'-Biphenyl]-2-yloxy)-6-(trifluoromethyl)-aniline6TBD

This comparison underscores the significance of trifluoromethyl positioning on biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline, and what critical parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination , leveraging palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos. Key parameters include:
  • Catalyst system : Palladium with electron-rich ligands enhances aryl ether bond formation .
  • Solvent : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
  • Temperature : Reactions often require heating (e.g., 110°C) to activate coupling steps .
  • Purification : Reverse-phase or silica gel column chromatography is critical for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves biphenyl connectivity and trifluoromethyl group integration. For example, aromatic protons near the trifluoromethyl group show distinct splitting patterns .
  • FTIR : Confirms amine (-NH₂) and ether (-O-) functional groups via N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the solubility and stability of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline vary under different experimental conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Co-solvents like ethanol can enhance solubility in aqueous mixtures .
  • Stability : The aniline group is sensitive to oxidation. Store under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to light or acidic conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline in cross-coupling reactions?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary:
  • Catalyst loading : Lower Pd concentrations (0.5–2 mol%) reduce costs without sacrificing yield .
  • Ligand selection : Bulky ligands (e.g., SPhos) suppress side reactions in Suzuki couplings .
  • Base choice : Potassium carbonate or phosphate bases improve deprotonation efficiency in amination steps .
  • Reaction time : Monitor via TLC/LCMS to terminate reactions at optimal conversion .

Q. What strategies can resolve contradictions in spectroscopic data for 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating ¹H-¹³C couplings .
  • Isotopic labeling : Introduce deuterated analogs to confirm NMR assignments .
  • Computational modeling : Compare experimental IR/NMR with DFT-predicted spectra to validate structural hypotheses .

Q. How can computational methods evaluate the electronic effects of substituents on the reactivity of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The trifluoromethyl group withdraws electron density, activating the aniline ring for electrophilic substitution .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions with the biphenyl scaffold .

Q. What in vitro assays are suitable for assessing the biological activity of 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
  • Protein binding studies : Employ surface plasmon resonance (SPR) to measure affinity for serum albumin or target receptors .

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